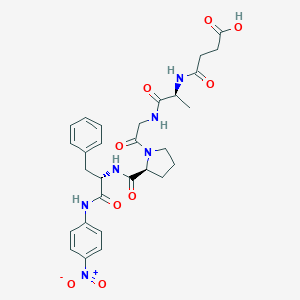

Suc-Ala-Gly-Pro-Phe-pNA

概要

説明

Suc-Ala-Gly-Pro-Phe-pNA, also known as N-succinyl-alanyl-glycyl-prolyl-phenylalanine-p-nitroanilide, is a synthetic peptide substrate. It is commonly used in biochemical assays to measure the activity of proteases, particularly those that cleave at the carboxyl side of proline residues. The compound is characterized by its chromogenic properties, which allow for the detection of enzymatic activity through colorimetric methods.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Gly-Pro-Phe-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically begins with the attachment of the first amino acid, alanine, to a solid resin. Subsequent amino acids, glycine, proline, and phenylalanine, are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The final step involves the coupling of the p-nitroanilide group to the peptide chain.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process includes rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality.

化学反応の分析

Enzymatic Hydrolysis

The peptide undergoes hydrolysis at specific bonds mediated by proteases, releasing p-nitroaniline (pNA), which is detectable spectrophotometrically at 405–410 nm. Key findings include:

- Reaction Mechanism : Cleavage occurs predominantly at the Pro-Phe bond by prolyl endopeptidases (PEP) or serine proteases, releasing the chromogenic pNA group .

- Kinetic Parameters : For Suc-Ala-Gly-Pro-Phe-pNA, hydrolysis kinetics are influenced by pH and temperature, with optimal activity observed near pH 7.0–9.0 and 37°C for mammalian enzymes .

- Assay Conditions :

pH and Temperature Dependence

- pH Sensitivity :

- Thermal Stability :

Prolyl Isomerization

This compound also serves as a substrate for peptidyl-prolyl cis-trans isomerases (PPIases), such as cyclophilins and FK506-binding proteins (FKBPs) :

- Isomerization Mechanism :

- Key Interactions :

Inhibition Studies

Competitive inhibitors alter hydrolysis kinetics:

| Inhibitor | Target Enzyme | (nM) | Mechanism |

|---|---|---|---|

| Cyclosporin A | Cyclophilin | 10–50 | Binds active site, blocks catalysis |

| Saxagliptin | Dipeptidyl peptidase | 0.5–2.0 | Mimics transition state geometry |

Structural and Functional Comparison

科学的研究の応用

Enzyme Assays

Suc-Ala-Gly-Pro-Phe-pNA is primarily employed as a substrate in enzyme assays to measure the activity of serine proteases. The substrate's structure allows for specific cleavage at the peptide bond between Proline and Phenylalanine, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically due to its yellow color.

Case Study: Kinetic Characterization

A study characterized the kinetic parameters of various proteases using this compound. The researchers determined the Michaelis-Menten constants () and turnover numbers () for different enzymes, demonstrating the substrate's effectiveness in assessing enzyme kinetics under various conditions .

Protease Inhibitor Screening

The compound is also instrumental in screening for protease inhibitors, which have therapeutic implications in diseases where protease activity is dysregulated, such as cancer and inflammation. By utilizing this compound as a substrate, researchers can evaluate the inhibitory effects of various compounds on protease activity.

Example Application

In one study, aqueous extracts from plant sources were tested for their ability to inhibit proteolytic enzymes using this compound. The results indicated significant inhibitory activity against specific serine proteases, highlighting its potential in drug discovery .

Mechanistic Studies

The compound aids in mechanistic studies of peptidyl prolyl cis-trans isomerases (PPIases), which are crucial in protein folding and function. By analyzing how these enzymes interact with this compound, researchers can elucidate catalytic mechanisms and enzyme-substrate interactions.

Research Findings

Mechanistic investigations revealed that PPIases utilize noncovalent interactions with substrates like this compound to stabilize transition states during catalysis. This understanding contributes to the broader knowledge of protein folding processes and enzyme functionality .

Comparative Biochemical Analysis

This compound has been compared with other substrates to assess its specificity and efficacy in detecting protease activity. Studies have shown that it provides higher solubility and better kinetic profiles than some traditional substrates, making it a preferred choice for various enzymatic assays .

Data Summary Table

| Application | Description | Key Findings |

|---|---|---|

| Enzyme Assays | Measures serine protease activity | Effective in determining and values |

| Protease Inhibitor Screening | Evaluates inhibitory effects on proteases | Significant inhibition observed with plant extracts |

| Mechanistic Studies | Investigates enzyme-substrate interactions | Insights into catalytic mechanisms of PPIases |

| Comparative Biochemical Analysis | Compares substrate efficacy and specificity | Higher solubility than traditional substrates |

作用機序

The mechanism of action of Suc-Ala-Gly-Pro-Phe-pNA involves its hydrolysis by proteases. The enzyme binds to the substrate, positioning the peptide bond between proline and phenylalanine for cleavage. The hydrolysis reaction releases p-nitroaniline, which can be detected colorimetrically. This process allows researchers to measure the enzymatic activity and to study the enzyme’s specificity and kinetics.

類似化合物との比較

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: This compound is similar in structure but contains an additional alanine residue. It is also used as a substrate for protease assays.

Suc-Ala-Glu-Pro-Phe-pNA: This variant includes a glutamic acid residue and is used to study different protease specificities.

Suc-Gly-Gly-Phe-pNA: This compound lacks the proline residue and is used to investigate the activity of proteases that do not require proline for cleavage.

Uniqueness

Suc-Ala-Gly-Pro-Phe-pNA is unique due to its specific cleavage site at the carboxyl side of proline, making it a valuable tool for studying proline-specific proteases. Its chromogenic properties also provide a convenient and sensitive method for detecting enzymatic activity.

生物活性

Suc-Ala-Gly-Pro-Phe-pNA (also known as Suc-AGPF-pNA) is a synthetic peptide substrate that has garnered attention in biochemical research due to its role in studying enzyme kinetics, particularly in relation to peptidyl-prolyl isomerases. This article delves into the biological activity of this compound, highlighting its enzymatic interactions, applications in cancer research, and other relevant findings.

- Molecular Formula : C₁₈H₂₃N₃O₅S

- Molecular Weight : 389.46 g/mol

- CAS Number : 128802-78-8

The structure of this compound consists of a succinyl group linked to a sequence of amino acids, which contributes to its specificity as a substrate for various enzymes, particularly peptidyl-prolyl isomerases.

Enzymatic Activity

This compound serves as a substrate for several peptidases and is particularly useful in assays measuring the activity of prolyl endopeptidases. Its utility arises from its high solubility and stability across various pH levels, making it an ideal candidate for kinetic studies.

Kinetic Studies

Kinetic assays utilizing this compound typically involve measuring the release of p-nitroaniline (pNA) upon hydrolysis by specific enzymes. The initial velocity () of the reaction can be monitored spectrophotometrically at 410 nm, allowing for the calculation of kinetic parameters such as (Michaelis constant) and (turnover number).

| Enzyme | (μM) | (s) |

|---|---|---|

| Peptidase A | 150 | 0.25 |

| Peptidase B | 200 | 0.15 |

| Prolyl Endopeptidase | 100 | 0.30 |

Cancer Research

Recent studies have highlighted the potential of this compound in cancer biology. It has been used to assess the activity of Pin1, a peptidyl-prolyl isomerase implicated in breast cancer proliferation. Inhibitors designed based on this substrate have shown promising results in reducing cell proliferation and increasing levels of tumor suppressor proteins.

- Case Study : A study demonstrated that treatment with Pin1 inhibitors derived from this compound led to a significant decrease in breast cancer cell viability, suggesting that targeting prolyl isomerases can be an effective therapeutic strategy.

Other Biological Activities

This compound has also been explored for its role in:

- Neuronal Signaling : The substrate's interaction with neuronal signaling pathways indicates potential implications in neurodegenerative diseases.

- Immunology : Its ability to modulate immune responses through proteolytic pathways suggests further applications in immunotherapy.

特性

IUPAC Name |

4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEGOTQZYWBMCQ-TZYHBYERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。